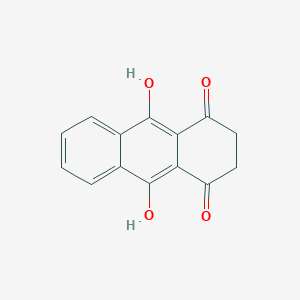

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

Description

Properties

IUPAC Name |

9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXPBEUYCCZFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066237, DTXSID90885803 | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17648-03-2, 40498-13-3 | |

| Record name | Leucoquinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17648-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoquinizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040498133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoquinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydro-1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sodium Hydrosulfite Reduction

The reduction of 2-chloroquinizarine (1,4-dihydroxy-2-chloroanthraquinone) using sodium hydrosulfite (Na₂S₂O₄) in alkaline media is a well-documented industrial process. A representative procedure involves heating a mixture of 100 parts 2-chloroquinizarine with 160–200 parts Na₂S₂O₄ in aqueous sodium hydroxide (5–10% w/v) at 90–100°C for 2–3 hours. The reaction mixture is subsequently acidified with dilute sulfuric acid (50%), precipitating leucoquinizarin as a yellow solid with a chlorine content of <0.5%. Purification via recrystallization from toluene or dichlorobenzene yields >95% pure product.

Table 1: Optimal Conditions for Sodium Hydrosulfite Reduction

| Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Reaction Time | 2–3 hours |

| Na₂S₂O₄ : Substrate Ratio | 1.6:1 to 2:1 |

| Yield | 85–90% |

This method’s efficiency stems from the reductive cleavage of the C-Cl bond, facilitated by the strong reducing power of Na₂S₂O₄ in alkaline conditions.

Sodium Stannite Reduction

Alternative reducing agents, such as sodium stannite (Na₂SnO₂), have been employed for leucoquinizarin synthesis. In a patented process, 2-chloroquinizarine is refluxed with Na₂SnO₂ in 10% NaOH at 80°C for 4 hours, achieving 78% yield. While less efficient than Na₂S₂O₄, this method reduces the risk of sulfur contamination, making it suitable for pharmaceutical-grade synthesis.

Alternative Reducing Agents and Methods

Zinc-Acetic Acid Systems

Early studies utilized zinc dust in acetic acid for anthraquinone reduction. However, this approach yields <60% leucoquinizarin due to competing side reactions, such as over-reduction and dimerization. Modern applications have largely abandoned this method in favor of more controllable systems.

Hydrazine-Based Reduction

Hydrazine (N₂H₄) and its derivatives offer a niche route for leucoquinizarin synthesis. Reaction of 2-chloroquinizarine with hydrazine hydrate in pyridine at 120°C produces leucoquinizarin via N–N bond cleavage intermediates. While yields are moderate (65–70%), this method avoids metal catalysts, appealing to green chemistry initiatives.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed, where quinizarin or 2-chloroquinizarine is fed into a heated alkaline solution of Na₂S₂O₄ under pressurized H₂. Key operational parameters include:

-

Residence Time : 30–45 minutes

-

Temperature Gradient : 95°C (inlet) to 110°C (outlet)

-

Catalyst Recovery : Pd/C filtration and reuse for 5–7 cycles

Large-scale processes achieve daily outputs of 1–2 metric tons with a purity of 98%, meeting dye and pharmaceutical industry standards.

Reaction Mechanisms and By-product Analysis

The reduction of 2-chloroquinizarine to leucoquinizarin proceeds through a radical intermediate mechanism. Na₂S₂O₄ donates electrons, initiating single-electron transfers that cleave the C-Cl bond and reduce the anthracene ring. Key by-products include:

-

Tetrahydro Derivatives : Formed via over-reduction at prolonged reaction times.

-

Dimeric Species : Result from radical coupling, prevalent in low-pH conditions.

Table 2: By-products and Mitigation Strategies

| By-product | Formation Cause | Mitigation Approach |

|---|---|---|

| Tetrahydro derivatives | Excessive H₂ exposure | Controlled H₂ flow rates |

| Dimers | Acidic conditions | Maintain pH >10 during reaction |

Purification via solvent extraction (e.g., dichlorobenzene) effectively removes these impurities, yielding pharmaceutical-grade material .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinizarin, a related anthraquinone derivative.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) in the presence of a base

Major Products

Oxidation: Quinizarin (1,4-dihydroxyanthraquinone).

Reduction: Tetrahydro derivatives.

Substitution: Ethers or esters of the original compound

Scientific Research Applications

Dye Production

One of the primary applications of 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione is in the production of dyes and colorants. The compound has been utilized in various formulations due to its vibrant color properties and stability under different conditions.

- Colorant for Textiles and Personal Care Products : The compound is used in textile dyeing processes and personal care products like shampoos and soaps. Its fluorescence enhances color brightness, making it suitable for consumer products that require vivid colors .

- Industrial Applications : It is also employed in heavy-duty industrial cleaners and detergents due to its alkali fastness and ability to maintain color stability in high pH environments .

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies:

- Anticancer Properties : Research indicates that anthraquinone derivatives exhibit cytotoxic effects against different cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Analytical Chemistry

In analytical chemistry, this compound is utilized for separation and purification processes:

- Liquid Chromatography : The compound can be effectively separated using HPLC methods. For instance, it has been employed on Newcrom R1 HPLC columns for the isolation of impurities in preparative separation processes . This application is crucial for ensuring the purity of synthesized compounds in pharmaceuticals.

Case Studies

Several case studies highlight the practical applications of this compound:

- Coloring Agents in Detergents : A study demonstrated the effectiveness of N,N'-dialkyleneoxy-substituted anthraquinone colorants (including derivatives of this compound) in laundry detergents. The research emphasized their water solubility and fastness properties under various washing conditions .

- Pharmacological Research : Investigations into the anticancer properties revealed that derivatives of this compound could induce apoptosis in specific cancer cell lines while exhibiting minimal toxicity to normal cells .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase I, 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can induce DNA damage and apoptosis in cancer cells. The molecular targets include the DNA-topoisomerase I complex, leading to the stabilization of the cleavable complex and preventing the re-ligation of DNA strands .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

- CAS No.: 17648-03-2

- Molecular Formula : C₁₄H₁₀O₄

- Molecular Weight : 242.23 g/mol

- Physical Properties : Melting point 154–157°C, density 1.511 g/cm³ (predicted), and boiling point 575.8°C (predicted) .

Comparison with Structurally Similar Anthracenediones

1,4-Dihydroxyanthracene-9,10-dione (Quinizarin)

- CAS No.: 81-64-1

- Molecular Formula : C₁₄H₈O₄

- Molecular Weight : 240.21 g/mol

- Key Differences :

- Applications: Intermediate for anthraquinone dyes (e.g., Smoke Orange R) and historical use in pH indicators .

1,4-Dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione Dihydrochloride (NSC 301739)

- CAS No.: Not explicitly listed (referred to as NSC 301739)

- Structure: Features bis-aminoethyl substitutions at positions 5 and 8, with hydroxyl groups at 1,4,9,10.

- Key Differences: Aminoalkyl side chains enhance water solubility and biological targeting. Demonstrated potent antitumor activity in murine models (e.g., 205% increase in lifespan in L1210 leukemia) and Phase I clinical trials, unlike the target compound .

- Applications : Investigated as an anticancer agent with lower cardiotoxicity compared to doxorubicin .

rel-8α-Hydroxy-5-hydroxymethyl-2-methoxy-8aβ-methyl-7,8,8a,9-tetrahydro-1,4-anthracenedione (Onco A)

1,4-Diamino-2,3-dihydro-9,10-anthracenedione

5,8-Dihydroxyleucoquinizarin (1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione)

- CAS No.: 81-59-4

- Molecular Formula : C₁₄H₁₀O₆

- Molecular Weight : 274.23 g/mol

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Biological Activity: Aminoalkyl-substituted derivatives (e.g., NSC 301739) show superior antitumor efficacy compared to hydroxyl-rich variants, likely due to improved cellular uptake .

- Analytical Utility : Hydroxyl groups in the target compound enhance its metal-binding capacity, making it ideal for environmental monitoring .

- Structural Influence : Hydrogenation (e.g., 2,3-dihydro) reduces aromaticity, altering photophysical properties and enabling room-temperature phosphorescence .

Biological Activity

Overview

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione, commonly referred to as Leucoquinizarin, is an organic compound with the molecular formula C14H10O4. It is a derivative of anthracenedione and is recognized for its diverse applications in medicinal chemistry and dye synthesis. The compound's biological activity primarily revolves around its potential anticancer properties, particularly its interaction with topoisomerase I, an enzyme critical for DNA replication.

Inhibition of Topoisomerase I

The primary mechanism through which this compound exerts its biological effects is by inhibiting topoisomerase I. This enzyme plays a vital role in alleviating the torsional strain generated ahead of the replication fork during DNA synthesis. By inhibiting this enzyme, the compound can prevent DNA replication and induce apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Leukemia Cells : The compound has shown promising results in inhibiting the growth of leukemia cell lines by disrupting their DNA synthesis processes.

- Solid Tumors : Studies suggest that it may also have efficacy against solid tumors by inducing apoptosis through DNA intercalation and topoisomerase inhibition.

Case Studies and Research Findings

- Antileukemic Activity : A study demonstrated that this compound significantly inhibited the proliferation of L1210 leukemia cells with an IC50 value of approximately 25 nM after 4 days of treatment .

- DNA Interaction : The compound has been shown to intercalate into DNA strands, which can lead to structural distortions and hinder normal cellular functions. This property is common among anthraquinone derivatives and contributes to their anticancer activity .

- Comparative Studies : When compared to other anthraquinones like quinizarin and danthron, this compound exhibited a unique profile in terms of its binding affinity to DNA and its ability to induce apoptosis in cancer cells .

The compound is characterized by strong oxidative and reductive properties. Its stability allows it to interact effectively with various organic and inorganic compounds. Additionally:

- Solubility : It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

- Chemical Stability : The compound remains stable under physiological conditions but can undergo metabolic transformations that may influence its biological activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Antileukemic | L1210 | ~25 | Topoisomerase I inhibition |

| Antiproliferative | MOLT4 | 2.1 | DNA intercalation |

| Apoptosis Induction | Various solid tumors | Varies | Disruption of DNA synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.